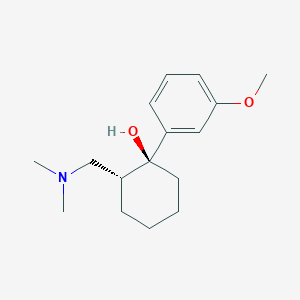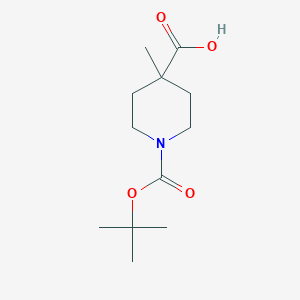
Acide 1-Boc-4-méthylpipéridine-4-carboxylique
Vue d'ensemble
Description
1-Boc-4-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the piperidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Applications De Recherche Scientifique
1-Boc-4-methylpiperidine-4-carboxylic acid has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Medicinal Chemistry: The compound is employed in the development of drug candidates, particularly those targeting the central nervous system.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.
Safety and Hazards
The safety information for 1-Boc-4-methylpiperidine-4-carboxylic acid indicates that it has the GHS07 hazard class. The hazard statements include H302-H315-H319-H332-H335, and the precautionary statements include P261-P280-P305+P351+P338 . It is classified as an irritant and should be handled with care .
Mécanisme D'action
C12H21NO4C_{12}H_{21}NO_{4}C12H21NO4
. Here is an overview of its mechanism of action:Target of Action
It’s known that similar compounds are used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists .
Biochemical Pathways
Given its potential use in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists , it may be involved in pathways related to glucose metabolism and immune response.
Result of Action
Based on its potential use in the synthesis of certain pharmaceuticals , it may contribute to the inhibition of specific enzymes or receptors, leading to therapeutic effects.
Action Environment
The action, efficacy, and stability of 1-Boc-4-methylpiperidine-4-carboxylic acid can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . pH and the presence of other compounds can also influence its action and efficacy.
Méthodes De Préparation
1-Boc-4-methylpiperidine-4-carboxylic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of ethyl N-Boc-4-methylpiperidine-4-carboxylate. The process typically involves the following steps :
Starting Material: Ethyl N-Boc-4-methylpiperidine-4-carboxylate.
Reagents: Lithium hydroxide in methanol and water.
Reaction Conditions: The mixture is stirred at room temperature (approximately 25°C) for 16 hours.
Workup: After the reaction, the mixture is evaporated to dryness, and the residue is partitioned between dichloromethane and brine.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Boc-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding 4-methylpiperidine-4-carboxylic acid.
Substitution Reactions: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or amines.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for Boc removal), alcohols (for esterification), and amines (for amidation). The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Boc-4-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-piperidine-4-carboxylic acid: Lacks the methyl group at the fourth position.
4-methylpiperidine-4-carboxylic acid: Lacks the Boc protecting group.
1-Boc-4-methylenepiperidine: Contains a methylene group instead of a carboxylic acid group at the fourth position.
The uniqueness of 1-Boc-4-methylpiperidine-4-carboxylic acid lies in its combination of the Boc protecting group and the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-12(4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBNEDPOUYRYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632519 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189321-63-9 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-methyl-piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

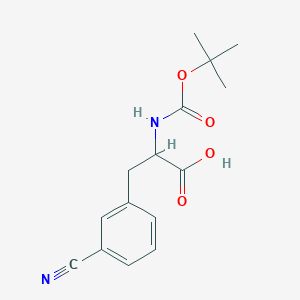
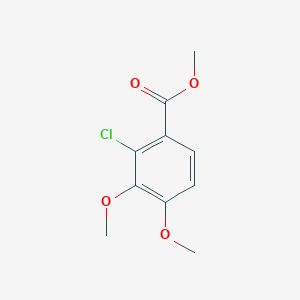



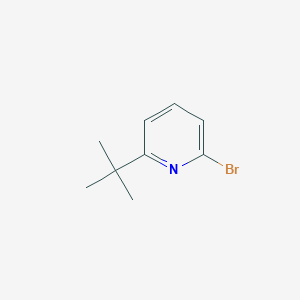
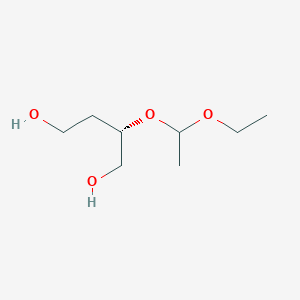
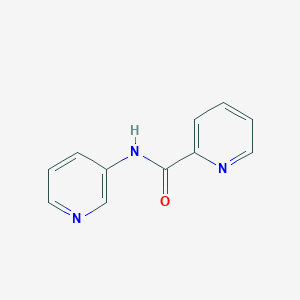
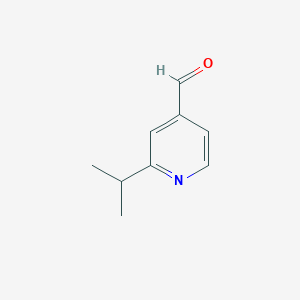
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)

